(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid
Overview
Description
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid is a complex organic compound with a unique structure that includes an amine group, a phenyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a phenyl ring followed by the introduction of an amine group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amine group makes it a useful probe for investigating protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The phenyl ring and acetic acid moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: This compound shares a similar phenyl ring structure but lacks the amine and acetic acid groups.
2-Methoxyphenyl isocyanate: This compound has a similar aromatic structure but contains an isocyanate group instead of an amine.
Uniqueness
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
acetic acid;(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.C2H4O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13;1-2(3)4/h4-7,9-10H,8,13H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQHCIOKQXIMY-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OCC(C)C)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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